1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with methoxy, chloro, and methyl groups. The compound’s unique substitution pattern—particularly the 3-chloro-4-methylphenyl group at position 1 and dual methoxy groups at positions 7 and 8—distinguishes it from related analogs and may enhance its physicochemical or binding properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXMZUMDPXODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities, particularly in the context of anticancer and kinase inhibition.
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves cyclization reactions of appropriate precursors. For this specific compound, methods may include the reaction of substituted phenyl hydrazines with various carbonyl compounds under acidic or basic conditions. The presence of methoxy and chloro substituents plays a crucial role in modulating the electronic properties and biological activity of the resulting compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinolines. The compound has demonstrated inhibitory effects on various cancer cell lines, including breast (MCF-7), pancreatic (PANC-1), and lung cancer cells.
Case Study: MCF-7 Cell Line
In vitro studies have shown that 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics. The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase-3 activity.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Preliminary data suggest that it may act as a selective inhibitor of certain receptor tyrosine kinases, which are critical in signaling pathways associated with cell proliferation and survival.
Table 1: Inhibition Profile Against Kinases
| Kinase Type | IC50 (µM) | Remarks |
|---|---|---|
| EGFR | 0.08 | Potent inhibition observed |
| VEGFR | 0.15 | Moderate inhibition |
| PDGFR | 0.20 | Selective inhibition |
The proposed mechanism involves binding to the ATP-binding site of kinases, similar to other small molecule inhibitors. This interaction prevents phosphorylation events critical for signal transduction in cancer cells.
Pharmacological Properties
Solubility and Stability : The compound exhibits moderate solubility in organic solvents but shows stability under physiological conditions, making it a candidate for further development.
Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal off-target effects.
Comparison with Similar Compounds
8-Chloro-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (8k)
- Substituents : Chloro (position 8), 4-methoxyphenyl (position 2), ketone at position 3.
- Key Differences : The target compound lacks the ketone group but features additional methoxy groups (positions 7, 8) and a 3-chloro-4-methylphenyl substituent.
- Synthesis: Compound 8k is synthesized via cyclocondensation of ethyl-4,6-dichloroquinoline-3-carboxylate with 4-methoxyphenylhydrazine .
- Implications : The ketone in 8k may confer hydrogen-bonding capacity, whereas the target compound’s methoxy groups enhance lipophilicity and steric bulk.
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
- Substituents : 4-Chlorobenzyl (position 5), methoxy groups (positions 7, 8), 4-methoxyphenyl (position 3).
- Key Differences : The target compound substitutes the 4-chlorobenzyl group with a 3-chloro-4-methylphenyl moiety at position 1, altering electronic and steric profiles .
- Implications : The 3-chloro-4-methylphenyl group may improve metabolic stability compared to the benzyl group.
Positional Isomers and Core Variations
4-Aryl-4,9H-dihydro-1H-pyrazolo[3,4-b]quinolines
- Core Structure: Pyrazolo[3,4-b]quinoline (vs. pyrazolo[4,3-c]quinoline in the target).
- Key Differences: The pyrazolo ring fusion site (positions 3,4-b vs.
- Synthesis : These isomers are synthesized via multicomponent reactions using L-proline catalysis, differing from the target’s likely cyclocondensation route .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Core Structure: Simple quinoline (vs. pyrazoloquinoline).
- Key Differences : The absence of the pyrazolo ring reduces rigidity and heteroatom count, which may diminish binding specificity .
Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
